molecular formula C20H12ClN3O4 B11576832 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11576832
M. Wt: 393.8 g/mol
InChI Key: VCSAIWPENSQRSX-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, an oxazolo-pyridine moiety, and a benzodioxole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazolo-pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor.

    Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorinated phenyl-oxazolo-pyridine intermediate with a benzodioxole carboxamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo-pyridine moiety may play a crucial role in binding to these targets, while the benzodioxole carboxamide group may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-(3,4-dimethylphenoxy)acetamide
  • N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
  • N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-N’-(diphenylacetyl)thiourea

Uniqueness

N-(2-Chloro-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C20H12ClN3O4

Molecular Weight

393.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H12ClN3O4/c21-13-5-3-12(20-24-18-16(28-20)2-1-7-22-18)8-14(13)23-19(25)11-4-6-15-17(9-11)27-10-26-15/h1-9H,10H2,(H,23,25)

InChI Key

VCSAIWPENSQRSX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Origin of Product

United States

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